Cas no 1234692-74-0 ((2S)-2-Aminopent-4-YN-1-OL hydrochloride)

(2S)-2-Aminopent-4-YN-1-OL hydrochloride 化学的及び物理的性質
名前と識別子
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- (2S)-2-AMINOPENT-4-YN-1-OL HYDROCHLORIDE
- (2S)-2-aminopent-4-yn-1-ol;hydrochloride
- AT33744
- (S)-2-AMINOPENT-4-YN-1-OL HYDROCHLORIDE
- (S)-propargylglycinol hydrochloride
- (2S)-2-Aminopent-4-YN-1-OL hydrochloride
-
- インチ: 1S/C5H9NO.ClH/c1-2-3-5(6)4-7;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1
- InChIKey: YRVZFZKRMMQRAM-JEDNCBNOSA-N
- ほほえんだ: Cl.OC[C@H](CC#C)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 81.3
- トポロジー分子極性表面積: 46.2
(2S)-2-Aminopent-4-YN-1-OL hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR248-500mg |
(S)-propargylglycinol hydrochloride |
1234692-74-0 | 500mg |
£375.00 | 2025-02-21 | ||
Apollo Scientific | BICR248-1g |
(S)-propargylglycinol hydrochloride |
1234692-74-0 | 1g |
£635.00 | 2025-02-21 |
(2S)-2-Aminopent-4-YN-1-OL hydrochloride 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
(2S)-2-Aminopent-4-YN-1-OL hydrochlorideに関する追加情報
(2S)-2-Aminopent-4-YN-1-OL hydrochloride (CAS No. 1234692-74-0): An Overview
(2S)-2-Aminopent-4-YN-1-OL hydrochloride (CAS No. 1234692-74-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is a chiral molecule, characterized by the presence of a hydroxyl group and an alkynyl group on a five-carbon chain, with an additional amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and clinical settings.
The structural uniqueness of (2S)-2-Aminopent-4-YN-1-OL hydrochloride lies in its ability to interact with multiple biological targets. The presence of the alkynyl group allows for click chemistry reactions, which are widely used in bioconjugation and labeling applications. This feature makes the compound a valuable tool in the development of targeted drug delivery systems and imaging agents. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, contributing to its potential as a ligand for various receptors and enzymes.
In recent years, (2S)-2-Aminopent-4-YN-1-OL hydrochloride has been extensively studied for its role in modulating cellular processes. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are key regulators of cell signaling and proliferation. This property makes it a promising candidate for the development of novel anticancer agents.
Beyond its enzymatic inhibition properties, (2S)-2-Aminopent-4-YN-1-OL hydrochloride has also been explored for its neuroprotective effects. Research has demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.
The synthesis of (2S)-2-Aminopent-4-YN-1-OL hydrochloride involves several well-established chemical reactions, including alkyne synthesis and chiral resolution techniques. The use of chiral catalysts or resolving agents ensures the production of the desired enantiomer, which is crucial for maintaining the compound's biological activity. The synthetic route is scalable and can be adapted for large-scale production, making it feasible for both research and commercial applications.
In preclinical studies, (2S)-2-Aminopent-4-YN-1-OL hydrochloride has shown promising results in various animal models. For example, it has been effective in reducing tumor growth in xenograft models of human cancer. Additionally, it has demonstrated neuroprotective effects in rodent models of neurodegenerative diseases, providing strong evidence for its therapeutic potential.
The safety profile of (2S)-2-Aminopent-4-YN-1-OL hydrochloride is another critical aspect that has been extensively evaluated. Toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its further development as a safe and effective therapeutic agent.
In conclusion, (2S)-2-Aminopent-4-YN-1-OL hydrochloride (CAS No. 1234692-74-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in the field.
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